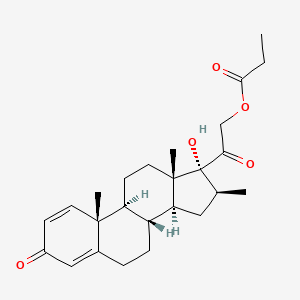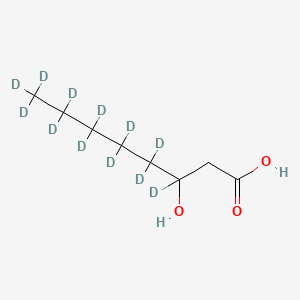![molecular formula C22H30F4O B13442668 [trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene CAS No. 137810-19-6](/img/structure/B13442668.png)
[trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[trans(trans)]-2-Fluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene is a complex organic compound characterized by its unique structural features This compound contains a fluorine atom, a propyl group attached to a bicyclohexyl ring, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [trans(trans)]-2-Fluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene typically involves multiple steps, including the formation of the bicyclohexyl ring, the introduction of the propyl group, and the attachment of the fluorine and trifluoromethoxy groups. Common synthetic routes may include:
Formation of Bicyclohexyl Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the bicyclohexyl ring.
Introduction of Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides and suitable catalysts.
Attachment of Fluorine and Trifluoromethoxy Groups: These groups can be introduced through nucleophilic substitution reactions using fluorinating agents and trifluoromethoxy precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[trans(trans)]-2-Fluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorine and trifluoromethoxy sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and halogenating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
[trans(trans)]-2-Fluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of [trans(trans)]-2-Fluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- trans,trans-4-Propyl-4’-(4-propoxy-2,3-difluorophenyl)bicyclohexyl
- (trans,trans)-4-Propyl-4′-vinyl-1,1′-bi(cyclohexane)
Uniqueness
Compared to similar compounds, [trans(trans)]-2-Fluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical properties and potential applications. These structural features may enhance its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
137810-19-6 |
|---|---|
Molecular Formula |
C22H30F4O |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C22H30F4O/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)19-12-13-21(20(23)14-19)27-22(24,25)26/h12-18H,2-11H2,1H3 |
InChI Key |
KDUUQRLPPVKDSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)OC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


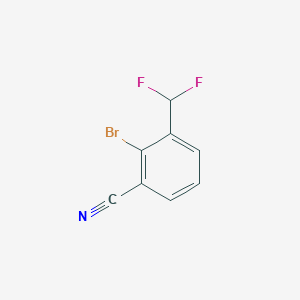
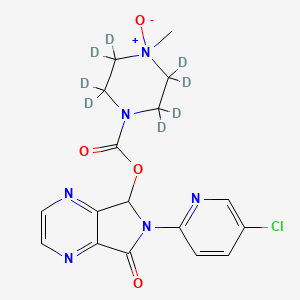
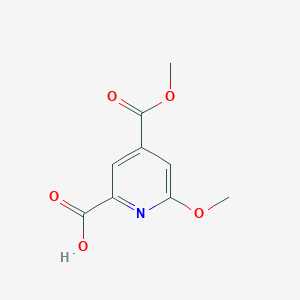
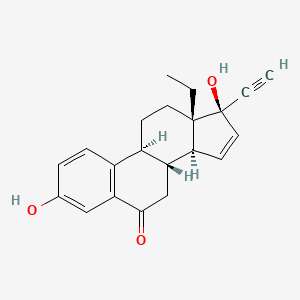
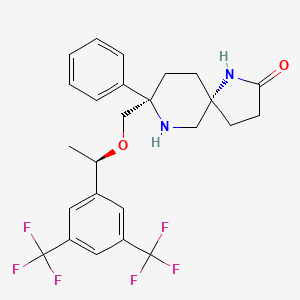
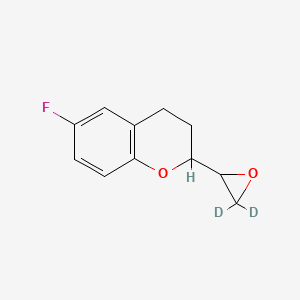
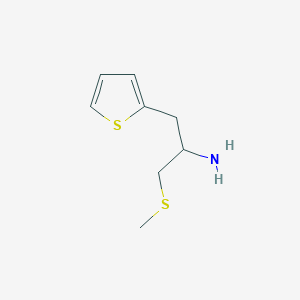

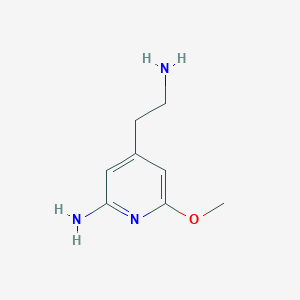
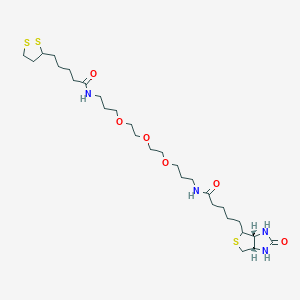

![2-{6-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B13442664.png)
